molecular formula C9H6F4O2 B13172065 1-(4-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one

1-(4-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one

Cat. No.: B13172065
M. Wt: 222.14 g/mol
InChI Key: AVWLCCVWYLJMMA-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one is a chemical compound that features a fluorinated phenyl group and a trifluoromethoxy group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the trifluoromethoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The exact methods can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-(4-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(4-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and development .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)ethan-1-one: This compound lacks the trifluoromethoxy group, making it less lipophilic and potentially less reactive.

    1-(4-Fluorophenyl)-2-methoxyethan-1-one: This compound has a methoxy group instead of a trifluoromethoxy group, which can affect its chemical properties and reactivity.

Uniqueness

1-(4-Fluorophenyl)-2-(trifluoromethoxy)ethan-1-one is unique due to the presence of both a fluorinated phenyl group and a trifluoromethoxy group. This combination enhances its chemical stability, lipophilicity, and potential reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6F4O2

Molecular Weight

222.14 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-(trifluoromethoxy)ethanone

InChI

InChI=1S/C9H6F4O2/c10-7-3-1-6(2-4-7)8(14)5-15-9(11,12)13/h1-4H,5H2

InChI Key

AVWLCCVWYLJMMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(F)(F)F)F

Origin of Product

United States

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